4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Overview
Description
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include lactones and other oxygenated derivatives.
Reduction Reactions: Products include amines and other reduced nitrogen compounds.
Scientific Research Applications
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase IX.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
- 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Comparison
4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the tetrahydrofuran-2-ylmethyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEFCHPNELQKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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